Introduction: The Significance of Rigid Scaffolds in Modern Drug Discovery
Introduction: The Significance of Rigid Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 3-Methyl-3,6-diazabicyclo[3.2.1]octane: Structure, Properties, and Medicinal Chemistry Applications
In the landscape of medicinal chemistry, the conformational control of small molecules is a cornerstone of rational drug design. Flexible molecules can adopt numerous shapes, leading to potential off-target effects and an entropic penalty upon binding to a biological target. Rigid bicyclic scaffolds, such as the diazabicyclo[3.2.1]octane framework, offer a compelling solution. By locking the core structure into a defined three-dimensional orientation, these scaffolds allow for the precise positioning of pharmacophoric elements, enhancing both potency and selectivity.
The diazabicyclo[3.2.1]octane core is a prominent structural motif found in a variety of biologically active compounds, including the tropane alkaloids. Tropane-based molecules exhibit a wide range of pharmacological activities, from acting as muscarinic receptor antagonists to inhibiting monoamine transporters.[1][2] This guide focuses specifically on 3-Methyl-3,6-diazabicyclo[3.2.1]octane , an intriguing isomer within this chemical class. We will provide an in-depth analysis of its chemical structure, physicochemical properties, synthetic considerations, and its potential as a valuable building block for researchers and drug development professionals.
Chemical Identity and Molecular Architecture
The precise identity of a chemical entity is paramount for reproducibility in research and development. 3-Methyl-3,6-diazabicyclo[3.2.1]octane is a distinct isomer within the diazabicyclooctane family, and it is crucial not to confuse it with its more commonly cited regioisomer, 3-methyl-3,8-diazabicyclo[3.2.1]octane.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-3,6-diazabicyclo[3.2.1]octane | |
| CAS Number | 69667-09-0 | |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| SMILES | CN1CC2CC(C1)NC2 | [3] |
| InChI Key | LUKBRIBWOWNLRW-UHFFFAOYSA-N | [3] |
Structural Elucidation
The structure consists of a bridged bicyclic system. The "octane" designation refers to the eight atoms comprising the rings. The "[3.2.1]" bridge notation indicates that the two bridgehead atoms are connected by bridges of three, two, and one carbon atom(s), respectively. The nitrogen atoms are located at positions 3 and 6, and a methyl group is attached to the nitrogen at position 3. This arrangement creates a conformationally restricted structure with defined spatial vectors for substituent placement.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is essential for its handling, purification, and characterization.
Physicochemical Properties
The following table summarizes the known and predicted properties of 3-Methyl-3,6-diazabicyclo[3.2.1]octane.
| Property | Value | Notes |
| Molecular Weight | 126.2 g/mol | |
| Monoisotopic Mass | 126.1157 Da | [3] |
| Physical Form | Liquid | |
| XlogP (Predicted) | 0.1 | A measure of lipophilicity.[3] |
| Predicted CCS ([M+H]⁺) | 128.2 Ų | Collision Cross Section, relevant for ion mobility mass spectrometry.[3] |
Expected Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric structure.
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N-CH₃: A singlet integrating to 3H would appear, likely in the 2.2-2.8 ppm range.
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Bridgehead Protons (H-1, H-5): These would appear as complex multiplets, shifted downfield compared to other aliphatic protons due to their proximity to two nitrogen atoms.
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Aliphatic Protons (CH₂, NH): A series of complex multiplets would be observed throughout the 1.5-3.5 ppm region. The NH proton may be broad and its chemical shift solvent-dependent.
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¹³C NMR: The spectrum would show seven distinct carbon signals.
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N-CH₃: A signal in the 40-50 ppm range.
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Bridgehead Carbons (C-1, C-5): Signals expected in the 55-70 ppm range.
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Aliphatic Carbons (C-2, C-4, C-7, C-8): Four signals in the 25-55 ppm range.
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IR Spectroscopy:
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N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ for the secondary amine.
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C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the aliphatic and N-methyl C-H bonds.
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C-N Stretch: Peaks in the fingerprint region, typically between 1000-1250 cm⁻¹.
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Synthesis and Reactivity
The synthesis of diazabicyclic systems can be non-trivial. While literature on the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold is more common,[6][7] strategies often involve multi-step sequences starting from acyclic precursors or cycloaddition reactions.[5][8] A plausible approach for the 3,6-isomer would involve the construction of a suitably functionalized pyrrolidine or piperidine ring followed by a final cyclization step to form the second ring.
Representative Synthetic Protocol
The following protocol is a representative, conceptual pathway based on established organic chemistry principles for constructing such bicyclic systems. It is designed to be a self-validating system, where each step is a well-understood chemical transformation.
Objective: To outline a plausible multi-step synthesis of 3,6-diazabicyclo[3.2.1]octane, the parent scaffold.
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Step 1: Synthesis of a Pyrrolidine Intermediate. Start with a commercially available pyrrolidine derivative, for example, one with functional groups at the 2 and 4 positions that can be elaborated into the second ring.
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Step 2: Chain Elaboration. One functional group is converted into a two-carbon chain containing a protected amine (e.g., via alkylation with a protected 2-aminoethyl halide). The other functional group is converted into a leaving group (e.g., a tosylate or mesylate).
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Step 3: Intramolecular Cyclization. Deprotection of the amine followed by base-mediated intramolecular nucleophilic substitution (SN2) reaction. The newly freed amine attacks the carbon bearing the leaving group, closing the second ring to form the 3,6-diazabicyclo[3.2.1]octane core.
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Step 4: N-Methylation. The resulting secondary amine at the 3-position can be selectively methylated using standard conditions, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride), to yield the final product. The causality here is that reductive amination is a mild and efficient method for methylating secondary amines in the presence of other functional groups.
Applications in Medicinal Chemistry and Drug Development
The true value of a scaffold like 3-Methyl-3,6-diazabicyclo[3.2.1]octane lies in its application as a structural template for new therapeutic agents. Its rigidity and defined stereochemistry make it an ideal tool for structure-activity relationship (SAR) studies.
A Scaffold for CNS-Active Agents
The diazabicyclo[3.2.1]octane framework is a proven scaffold for targeting the central nervous system.[9] Its structure can be seen as a constrained analog of piperazine or a bioisostere of tropane, both of which are privileged structures in CNS drug discovery. By replacing a flexible piperazine with this rigid core, chemists can reduce the entropic cost of binding and potentially improve receptor subtype selectivity. This is critical for targets like dopamine transporters, serotonin receptors, and nicotinic acetylcholine receptors, where selectivity is key to achieving therapeutic benefit while minimizing side effects.[1][10]
Role in Combating Antibiotic Resistance
Derivatives of the related diazabicyclooctane core have emerged as powerful inhibitors of bacterial β-lactamase enzymes.[11] These enzymes are a primary mechanism of bacterial resistance to common antibiotics like penicillins and cephalosporins. Diazabicyclooctane-based inhibitors can be administered alongside a β-lactam antibiotic, effectively restoring its activity against resistant strains. The unique geometry of the scaffold allows it to fit into the active site of these enzymes, leading to potent inhibition.
The Principle of Conformational Constraint
The core principle behind using rigid scaffolds is conformational constraint. A flexible ligand must adopt a specific, "bioactive" conformation to bind effectively to its target receptor. This comes at an energetic cost. A rigid scaffold that pre-organizes the key binding groups into this bioactive conformation can lead to a significant increase in binding affinity.
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